N-Benzyl-N-hydroxy-4-methylbenzamide
Description
Properties
CAS No. |
162522-30-7 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-benzyl-N-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-12-7-9-14(10-8-12)15(17)16(18)11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
InChI Key |
RMCHNOHUOKGIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Approaches for N-Benzyl-N-hydroxy-4-methylbenzamide
The synthesis of this compound is centered on the formation of the N-hydroxy amide bond, a critical linkage that defines the molecule's core characteristics.
Amidation is a cornerstone reaction in organic synthesis for the formation of an amide bond. Traditionally, this involves the coupling of a carboxylic acid with an amine, often requiring the activation of the carboxylic acid to facilitate the reaction. In the context of this compound, the key precursors are 4-methylbenzoic acid and N-benzylhydroxylamine.
To overcome the relatively low reactivity of carboxylic acids, various activation methods are employed. A common laboratory-scale approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, 4-methylbenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-methylbenzoyl chloride. This highly electrophilic intermediate readily reacts with the nucleophilic N-benzylhydroxylamine to form the desired N-hydroxy amide bond.
Alternatively, direct coupling methods using activating agents have become prevalent due to their milder conditions and operational simplicity. These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine component. For example, the reaction can be mediated by triphenylphosphine (B44618) (PPh₃) and iodine (I₂), a system known to facilitate amidation. rsc.org
The general scheme for these approaches is as follows:
Acyl Chloride Route: 4-methylbenzoic acid + SOCl₂ → 4-methylbenzoyl chloride; then 4-methylbenzoyl chloride + N-benzylhydroxylamine → this compound
Direct Coupling Route: 4-methylbenzoic acid + N-benzylhydroxylamine + Coupling Agent → this compound
N-Benzylhydroxylamine is the crucial nucleophilic component in the synthesis of the target molecule, providing the N-benzyl-N-hydroxy moiety. Its availability and synthesis are therefore of significant importance. N-benzylhydroxylamine hydrochloride is a common and stable form of this reagent used in synthesis. rsc.org It can be synthesized through various routes, though traditional methods involving the direct benzylation of hydroxylamine (B1172632) can suffer from low yields due to the formation of N,N-dibenzyl hydroxylamine as a byproduct. google.com
The conditions for synthesizing N-hydroxybenzamides like this compound are critical for achieving high yields and purity. The choice of solvent, temperature, and catalyst can significantly influence the reaction outcome.
Common solvents for amidation reactions include aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically required, especially when starting from the hydrochloride salt of the amine, to neutralize the acid formed during the reaction and to deprotonate the nucleophile.
While many syntheses rely on stoichiometric activating agents, catalytic systems offer a more atom-economical approach. mdpi.com For the synthesis of N-hydroxy amides, specific catalytic systems can be employed. For instance, N-hydroxy benzimidazoles (NHBIs) have been explored as catalysts in hydrogen atom transfer reactions, and copper/NHBI systems have been used for certain annulation reactions, showcasing the catalytic potential of N-hydroxy-containing scaffolds. rsc.org While not a direct amidation, this indicates the diverse catalytic environments in which N-hydroxy groups can participate. Iridium-based catalysts have also been noted for their ability to activate amides for various transformations. nih.gov
The following table summarizes typical reaction conditions for benzamide (B126) synthesis.
| Parameter | Typical Conditions | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic solvents that are generally unreactive towards the reagents. |
| Temperature | 0 °C to room temperature | Mild conditions to prevent side reactions and degradation of sensitive functional groups. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes acidic byproducts and deprotonates the amine precursor. rsc.org |
| Activating Agent | SOCl₂, (COCl)₂, EDC, DCC, PPh₃/I₂ | Converts the carboxylic acid to a more reactive electrophile for efficient amidation. rsc.org |
Derivatization Strategies for Substituted this compound Analogs
Creating analogs of the parent compound is essential for exploring structure-activity relationships in various chemical and biological contexts. Derivatization can be achieved by introducing substituents on the aromatic rings or by chemically modifying the N-hydroxy amide linkage itself.
The most straightforward strategy for synthesizing substituted analogs is to use appropriately substituted starting materials. By varying the substituents on either the benzoic acid or the benzylamine (B48309) precursor, a wide array of derivatives can be accessed.
Substituents on the Benzamide Ring: Starting with substituted 4-methylbenzoic acids allows for modification of the benzoyl portion of the molecule. For example, using 2-chloro-4-methylbenzoic acid or 3-nitro-4-methylbenzoic acid would yield analogs with these substituents on the benzamide phenyl ring.
Substituents on the N-Benzyl Ring: Similarly, using substituted N-benzylhydroxylamines (e.g., N-(4-chlorobenzyl)hydroxylamine or N-(3-methoxybenzyl)hydroxylamine) introduces functionality on the benzyl (B1604629) group.
The electronic nature and position of these substituents can have a profound impact. Electron-withdrawing groups (e.g., -NO₂, -Cl) can alter the electronic density of the amide bond and the acidity of the N-hydroxy proton. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can also influence these properties. The synthesis of various N-substituted benzamide derivatives has been a subject of extensive research, particularly in medicinal chemistry. nih.govnih.gov
The table below illustrates this synthetic strategy.
| Benzoyl Precursor | N-Benzyl Precursor | Resulting Analog |
| 4-Methylbenzoic acid | N-Benzylhydroxylamine | This compound |
| 4-Methyl-3-nitrobenzoic acid | N-Benzylhydroxylamine | N-Benzyl-N-hydroxy-4-methyl-3-nitrobenzamide |
| 4-Methylbenzoic acid | N-(4-Chlorobenzyl)hydroxylamine | N-(4-Chlorobenzyl)-N-hydroxy-4-methylbenzamide |
| 3,4-Dihydroxybenzoic acid | N-Benzylhydroxylamine | N-Benzyl-N-hydroxy-3,4-dihydroxybenzamide |
The N-hydroxy amide linkage is a versatile functional group that can undergo several chemical transformations.
One notable reaction is its conversion to the corresponding N-hydroxythioamide. This can be achieved by treating the N-hydroxybenzamide with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This thionation reaction replaces the carbonyl oxygen with a sulfur atom, providing access to a different class of compounds with potentially altered chemical properties. nih.gov
Furthermore, N-hydroxyamides can serve as precursors to nitrones. Under specific conditions, such as activation with an iridium complex followed by hydrosilylation and elimination, the N-hydroxyamide can be converted into a nitrone intermediate. nih.gov Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for constructing heterocyclic rings.
The N-hydroxy group can also be acylated or alkylated. For example, reaction with benzoyl chloride can yield an N-benzoyloxy amide derivative. nih.gov This strategy is often used as a protecting group strategy in multi-step syntheses, with the protecting group being removable under specific conditions (e.g., using ammonium (B1175870) hydroxide (B78521) in methanol) to regenerate the N-hydroxy functionality. nih.govprepchem.com
Synthetic Pathways for Structurally Related N-Benzylbenzamide Derivatives
The synthesis of N-benzylbenzamide derivatives is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships for various biological targets. acs.orgnih.govnih.gov The core structure, characterized by a benzoyl group linked to a benzyl moiety via an amide bond, can be elaborated through several synthetic strategies. These methodologies range from direct amide bond formation to more complex, multi-step sequences that introduce diverse functional groups and stereochemical features.
One of the most direct and fundamental approaches to N-benzylbenzamide synthesis involves the amidation of a carboxylic acid with an amine. rsc.org For instance, N-benzylbenzamide can be synthesized by reacting benzoic acid and benzylamine. rsc.org The efficiency of this reaction can be mediated by reagents such as triphenylphosphine (PPh₃) and iodine (I₂), with the sequence of reagent addition impacting the final yield. rsc.org A study investigating this method found that adding benzylamine, followed by triethylamine and then benzoic acid, resulted in a 99% yield of N-benzylbenzamide. rsc.org A similar principle is applied in the synthesis of 4-Hydroxy-N-methylbenzamide, which is prepared by reacting 4-hydroxybenzoyl chloride with methylamine (B109427) in methanol (B129727) at room temperature. researchgate.net
More complex derivatives, particularly those with substitutions on the aliphatic chain connecting the two aromatic rings, require multi-step synthetic routes. A notable example is the synthesis of α-substituted N-benzylbenzamide propionic acids, which are prepared in a four-step sequence. acs.org This pathway often begins with a Wittig reaction to form N-benzylbenzamide ethyl cinnamate (B1238496) derivatives. acs.org These unsaturated intermediates can then be reduced, for example, using a palladium on carbon catalyst under a hydrogen atmosphere, to yield the corresponding N-benzylbenzamide ethyl propanoates. acs.org The final step involves the hydrolysis of the ester group to afford the desired carboxylic acid. acs.org
Another advanced strategy for creating structurally diverse N-benzylbenzamide analogs is through cross-coupling reactions. The Suzuki coupling, for example, has been employed to synthesize biphenyl (B1667301) derivatives. acs.org In this approach, a compound like 4-iodobenzoic acid is first activated and coupled with an appropriate benzylamine. acs.org The resulting intermediate is then subjected to Suzuki coupling conditions with a boronic acid to introduce the second phenyl ring, yielding the target biphenyl acid derivatives. acs.org
For the synthesis of chiral derivatives, asymmetric catalysis offers a powerful tool. A nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been developed to produce enantioenriched α-arylbenzamides. uzh.chnih.govresearchgate.net This method utilizes a chiral bisimidazoline (BIm) ligand in combination with diethoxymethylsilane (B37029) and aryl halides. nih.govresearchgate.net The reaction proceeds under mild conditions and allows for the regioselective introduction of an aryl group to the olefin, creating a new stereocenter alpha to the nitrogen atom. nih.gov
The synthesis of highly functionalized derivatives often involves the condensation of key intermediates. For example, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been synthesized. nih.gov The process involves the initial reaction of a chlorobenzoate with an aniline (B41778) derivative. nih.gov This is followed by the condensation of the resulting chlorine derivative with the potassium salt of a purine (B94841) analog in dimethylformamide to yield the final products. nih.gov
These varied synthetic methodologies provide chemists with a versatile toolkit for accessing a wide array of N-benzylbenzamide derivatives, enabling the fine-tuning of their chemical properties and biological activities.
Table 1: Selected Synthetic Methodologies for N-Benzylbenzamide Derivatives
| Product Type | Key Reaction(s) | Starting Materials | Reagents/Conditions | Research Focus | Citation |
| N-benzylbenzamide | Amidation | Benzoic acid, Benzylamine | PPh₃, I₂, Triethylamine | Optimization of direct amidation | rsc.org |
| α-Arylbenzamides (chiral) | Asymmetric Reductive Hydroarylation | Vinyl amides, Aryl halides | Nickel catalyst, Chiral bisimidazoline ligand, Diethoxymethylsilane | Asymmetric synthesis | uzh.chnih.govresearchgate.net |
| Biphenyl N-benzylbenzamides | Amidation, Suzuki Coupling | 4-Iodobenzoic acid, 2-Trifluoromethylbenzylamine, Carboxybenzeneboronic acid | EDC, DMAP, Suzuki coupling reagents | Synthesis of dual sEH/PPARγ modulators | acs.org |
| 4-Methylbenzamide-Purine Conjugates | Condensation | Chlorobenzoate, Aniline derivative, Purine analog | Potassium carbonate, Dimethylformamide | Synthesis of potential protein kinase inhibitors | nih.gov |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Benzylation | N-allyl-4-methylbenzenesulfonamide | Benzyl bromide, NaOH | Development of one-pot synthesis | nsf.gov |
Molecular Mechanisms of Biological Action
Enzyme Inhibition Profiles of N-Benzyl-N-hydroxy-4-methylbenzamide
An understanding of a compound's therapeutic potential often begins with its enzyme inhibition profile. For this compound, this would involve a series of targeted biochemical assays.
Investigation of Histone Deacetylase (HDAC) Inhibition Specificity (e.g., HDAC6, HDAC8, HDAC10)
The N-hydroxybenzamide functional group is a known zinc-binding motif present in many histone deacetylase (HDAC) inhibitors. Research into this compound would need to determine its inhibitory concentration (IC₅₀) against a panel of HDAC isoforms, particularly HDAC6, HDAC8, and HDAC10, to ascertain its potency and selectivity. Such studies would reveal whether it has potential as a targeted epigenetic modulator. Without experimental data, no specific inhibition values can be reported.
Tyrosinase Enzyme Inhibition Kinetics and Potency
The N-benzylbenzamide scaffold is found in some known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. To characterize the effect of this compound on this enzyme, kinetic studies would be required. These investigations would determine its IC₅₀ value, the type of inhibition (e.g., competitive, non-competitive, uncompetitive), and the inhibition constant (Kᵢ). This information would be crucial for evaluating its potential as a depigmenting agent. Currently, no such kinetic data is available in the literature.
Exploration of Other Enzyme Targets and Their Modulation
Beyond HDACs and tyrosinase, comprehensive screening against a broader panel of enzymes would be necessary to identify any other potential biological targets of this compound. This could uncover novel mechanisms of action or potential off-target effects. This area remains unexplored for this specific compound.
Interaction with Specific Biological Pathways
Modulation of Cellular Stress Response Pathways
Investigations would be needed to determine if this compound can modulate cellular stress response pathways, such as the Nrf2-antioxidant response element (ARE) pathway or the heat shock response. These studies would typically involve cell-based assays measuring the expression of key stress-related proteins and genes upon treatment with the compound. No research has been published on this topic for this compound.
Cellular Effects and Mechanistic Consequences
Specific studies demonstrating that this compound induces DNA damage responses are currently unavailable. However, the potential for this compound to act as an HDAC inhibitor provides a plausible, though unproven, indirect mechanism for affecting DNA integrity. HDAC inhibitors are known to alter chromatin structure, making DNA more accessible. This can lead to an increase in DNA damage and can potentiate the effects of DNA-damaging agents. While HDAC inhibitors themselves are not typically direct DNA-damaging agents, they can induce cellular responses associated with DNA damage, such as the activation of DNA repair pathways. nih.gov
While there is no direct research on this compound, studies on structurally related compounds provide strong evidence that it may induce cell cycle arrest, particularly at the G2/M checkpoint.
A study on novel 4-methylbenzamide (B193301) derivatives demonstrated that the most promising compounds dose-dependently induced cell cycle arrest at the G2/M phase in OKP-GS cancer cells. nih.gov Similarly, a separate investigation into N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, another benzamide (B126) derivative acting as an HDAC inhibitor, found that it induced G2/M phase arrest in HepG2 cells. frontiersin.org Another compound, N-benzyl-N-methyldecan-1-amine, which shares the N-benzyl group, was also shown to induce G2/M phase arrest in human leukemia cells. nih.gov This arrest is often associated with the modulation of key regulatory proteins. For instance, the study on N-benzyl-N-methyldecan-1-amine found that the compound decreased the expression of G2/M progression genes like Cdk2 and Cdc2, while increasing the Cdk inhibitor p21. nih.gov
Table 2: Cell Cycle Arrest Activity of Structurally Related Compounds
| Compound/Derivative Class | Cell Line(s) | Phase of Arrest | Associated Molecular Changes | Reference |
|---|---|---|---|---|
| 4-Methylbenzamide Derivatives | OKP-GS | G2/M | Not specified | nih.gov |
| N-benzyl-N-methyldecan-1-amine | U937 Leukemia | G2/M | Decreased Cdk2, Cdc2; Increased p21 | nih.gov |
| N-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives | HCT116, A549 | G2 | Not specified | nih.gov |
The mechanisms by which this compound might inhibit cellular growth have not been specifically elucidated. However, based on the potential activities of its structural analogs, growth inhibition would likely be a consequence of the previously discussed mechanisms: protein kinase inhibition and cell cycle arrest.
Inhibition of growth factor receptors like PDGFRα and PDGFRβ by 4-methylbenzamide derivatives directly disrupts signaling pathways that are crucial for cell proliferation and survival. nih.gov By blocking these kinases, the compound could halt the downstream signals that drive cell division.
Structure Activity Relationship Sar Studies
Identification of Essential Pharmacophoric Features within the N-Benzyl-N-hydroxy-4-methylbenzamide Core
The fundamental structure of this compound comprises a central benzamide (B126) scaffold with critical substitutions that define its interaction with biological targets.
The N-hydroxy group is a crucial determinant of the biological activity in many benzamide derivatives. This functional group can significantly enhance the antioxidant capacity of compounds by donating hydrogen atoms or electrons to stabilize free radicals. nih.gov In various classes of compounds, the presence of a hydroxyl group has been shown to be important for improving biological activity. nih.gov For instance, in a series of N-substituted benzimidazole (B57391) derived benzamides, the introduction of hydroxy groups was a key strategy to enhance their biological effects. nih.gov This suggests that the N-hydroxy moiety in this compound likely plays a pivotal role in its mechanism of action, potentially through similar free-radical scavenging or by forming key hydrogen bond interactions with its biological target.
The N-benzyl group and the 4-methyl substituent on the benzamide ring are critical for modulating the potency and selectivity of this compound. The benzyl (B1604629) group, through its steric bulk and potential for hydrophobic and aromatic interactions, can significantly influence how the molecule fits into the binding pocket of a target protein. researchgate.net Studies on related N-benzylanilines have shown that substituents on the aromatic rings can have both steric and electronic effects that dictate the metabolic fate and activity of the compounds. nih.gov
The 4-methyl group on the benzamide ring also plays a significant role. In the development of other bioactive compounds, the 4-methylbenzamide (B193301) linker has been utilized to create flexible yet specific interactions with target proteins. nih.gov The position and nature of substituents on the benzoyl moiety can greatly affect the inhibitory activity and selectivity of benzamide derivatives against various enzymes. researchgate.net For example, in a study of 4-methylbenzamide derivatives, the presence of this group was part of a backbone preserved for designing new protein kinase inhibitors. nih.gov
The interplay between the N-benzyl and 4-methyl groups can therefore be seen as a fine-tuning mechanism for the molecule's biological activity, influencing its binding affinity and selectivity for its target.
Variations in the substituents on the aromatic rings of the N-benzyl and benzamide moieties can profoundly impact target binding. The electronic properties of substituents can alter the charge distribution across the molecule, affecting its ability to form electrostatic interactions and hydrogen bonds with the target. researchgate.netnih.gov For instance, electron-withdrawing groups can enhance the acidity of nearby protons, potentially strengthening hydrogen bonds, while electron-donating groups can increase the electron density of the aromatic ring, favoring pi-stacking interactions. nih.gov
The position of the substituent is also critical. Ortho, meta, and para substitutions can lead to different steric and electronic environments, which in turn can dictate the preferred conformation of the molecule and its fit within a binding site. nih.gov Studies on substituted iodobenzenes have demonstrated that the position of a substituent influences the strength of halogen bonds, a principle that can be extended to other non-covalent interactions relevant to drug-target binding. nih.gov Therefore, systematic variation of substituents on the aromatic rings of this compound is a key strategy for optimizing its target affinity and selectivity.
Rational Design Principles for Optimized this compound Derivatives
The development of more potent and selective analogs of this compound relies on the application of rational design principles, integrating both computational and experimental methodologies.
The design of novel analogs of this compound can be significantly accelerated through the use of computational tools. Molecular docking studies, for example, can predict the binding modes of designed compounds within the active site of a target protein, providing insights into potential interactions and guiding the selection of substituents. researchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of analogs with their biological activity, enabling the prediction of the potency of novel compounds.
These computational approaches are complemented by experimental techniques. The synthesis of a focused library of analogs with systematic variations in their structure allows for the empirical determination of SAR. nih.gov For instance, a co-crystal structure of an initial hit compound with its target enzyme can provide invaluable information for the design of new, more potent inhibitors. nih.gov
Below is a table summarizing the impact of hypothetical substituent variations on the activity of this compound, based on general medicinal chemistry principles.
| Compound | R1 (on Benzyl Ring) | R2 (on Benzamide Ring) | Predicted Activity | Rationale |
| Parent | H | 4-CH3 | Baseline | Reference compound |
| Analog 1 | 4-Cl | 4-CH3 | Potentially Increased | Electron-withdrawing group may enhance binding affinity. |
| Analog 2 | 4-OCH3 | 4-CH3 | Potentially Decreased | Electron-donating group may alter electronic interactions unfavorably. |
| Analog 3 | H | 3-CH3 | Potentially Decreased | Shift in methyl group position may disrupt optimal binding. |
| Analog 4 | H | H | Decreased | Loss of the 4-methyl group may reduce hydrophobic interactions. |
This table is for illustrative purposes and the predicted activities are hypothetical.
The three-dimensional conformation of this compound is a critical factor in its biological activity. Conformational analysis, through techniques such as variable temperature NMR studies and computational modeling, can reveal the preferred spatial arrangement of the molecule. researchgate.net The relative orientation of the benzyl and benzamide rings, as well as the conformation of the N-hydroxy group, can significantly impact the molecule's ability to fit into a binding pocket and form productive interactions. researchgate.net
For flexible molecules, understanding the population of different conformers in solution and their respective energies is essential. The biologically active conformation may not be the lowest energy conformation, and the ability of the molecule to adopt the correct conformation upon binding is a key aspect of its potency. Therefore, conformational analysis is an indispensable tool in the rational design of this compound derivatives, helping to explain observed SAR trends and guiding the design of analogs with improved conformational properties for enhanced target binding.
Systematic Exploration of Chemical Space for Enhanced Pharmacological Profiles
A theoretical exploration of the chemical space around this compound would involve the synthesis and biological evaluation of a library of analogs. The goal of such a study would be to identify key structural features that govern the compound's activity and to develop a quantitative understanding of its SAR.
Modifications of the N-Benzyl Group:
The benzyl group provides a lipophilic substituent that can engage in various interactions with a biological target, including hydrophobic and aromatic interactions. A systematic exploration of this region would involve:
Ring Substitution: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at different positions (ortho, meta, para) on the phenyl ring. The electronic and steric properties of these substituents would modulate the interaction of the benzyl group with its binding pocket.
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, furan) to explore the impact of different electronic distributions and hydrogen bonding capabilities.
Alteration of the Methylene (B1212753) Linker: Modifying the methylene bridge connecting the phenyl ring to the nitrogen atom, for instance, by introducing alkyl substituents or by changing its length, could alter the conformational flexibility and orientation of the aromatic ring.
Modifications of the N-Hydroxy-Amide Core:
The N-hydroxy-amide functional group is a critical feature, often acting as a key pharmacophore responsible for the compound's biological activity, potentially through metal chelation or hydrogen bonding interactions. Exploration of this core would be more conservative to maintain its essential properties but could include:
Bioisosteric Replacement: Replacing the hydroxamic acid with other known bioisosteres to investigate the importance of its specific chemical properties.
Alkylation of the Hydroxyl Group: While this would eliminate the N-hydroxy functionality, it would serve as a negative control to confirm the importance of this group for activity.
Modifications of the 4-Methylbenzoyl Moiety:
Positional Isomers of the Methyl Group: Moving the methyl group to the ortho or meta positions to probe the steric and electronic requirements of the binding site.
Replacement of the Methyl Group: Substituting the methyl group with other small alkyl groups (e.g., ethyl, propyl) or with electron-withdrawing or electron-donating groups to fine-tune electronic properties.
Disubstitution on the Benzoyl Ring: Introducing a second substituent on the benzoyl ring to explore additional interaction points.
The data generated from such a systematic study would be compiled into tables to visualize the relationship between structural modifications and biological activity. This would allow for the identification of trends and the development of a predictive SAR model for this class of compounds.
Computational Chemistry and Molecular Modeling Applications
Ligand-Target Docking Simulations
Ligand-target docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein or enzyme target. This is crucial for understanding the potential mechanism of action of a compound.
Docking simulations can elucidate the most likely binding pose of N-Benzyl-N-hydroxy-4-methylbenzamide within the active site of a target enzyme. For instance, in studies of other benzamide (B126) derivatives, docking has been used to predict interactions with enzymes like α-glucosidase and α-amylase. These simulations reveal how the ligand fits into the binding pocket and which of its functional groups are in close proximity to the amino acid residues of the enzyme. The binding energy, calculated during docking, provides an estimate of the affinity of the compound for the target. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies revealed binding energies ranging from -9.8 to -7.9 kcal/mol, indicating favorable interactions with the target enzymes.
The stability of a ligand-target complex is largely determined by non-covalent interactions such as hydrogen bonds and hydrophobic interactions. Docking studies can precisely map these interactions. For this compound, the hydroxyl and amide groups are potential hydrogen bond donors and acceptors, while the benzyl (B1604629) and methyl-substituted phenyl rings can engage in hydrophobic and π-π stacking interactions with the nonpolar residues of an enzyme's active site. In a study of other benzamide derivatives, it was observed that the oxygen and nitrogen atoms of the amide and nitro groups formed hydrogen bonds with key amino acid residues like His:90 and His:232 in the active site of α-amylase.
Below is an illustrative table of potential interactions that could be identified for this compound based on its structure:
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue in Enzyme |
| Hydrogen Bond | Hydroxyl (-OH) group | Asp, Glu, Ser, Thr, His |
| Hydrogen Bond | Amide (C=O and N-H) | Asp, Glu, Gln, Asn, Ser, Thr, His |
| Hydrophobic | Benzyl ring | Ala, Val, Leu, Ile, Phe, Trp, Pro |
| Hydrophobic | 4-methylphenyl ring | Ala, Val, Leu, Ile, Phe, Trp, Pro |
| π-π Stacking | Benzyl and 4-methylphenyl rings | Phe, Tyr, Trp, His |
Molecular Dynamics (MD) Simulations to Elucidate Dynamic Binding Events
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-target complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. For a compound like this compound, MD simulations could reveal how conformational changes in the enzyme's active site might accommodate the ligand and the stability of the key interactions identified in docking studies. In research on other benzamide derivatives, MD simulations have been used to validate the stability of the ligand-protein complex, with analyses like Root Mean Square Deviation (RMSD) indicating the stability of the compound in the binding site over the simulation period.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
By analyzing a dataset of compounds with known biological activities, QSAR models can be developed to predict the activity of new, untested compounds. For a series of derivatives of this compound, a QSAR model could be built to predict their inhibitory potency against a specific target. These models are often expressed as mathematical equations that relate biological activity to various molecular descriptors. A study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents developed a QSAR equation to predict their activity against a human lung cancer cell line, achieving a high correlation coefficient (r = 0.921).
QSAR studies involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. These descriptors are then correlated with experimental biological data to identify the structural features that are most important for activity. For this compound and its analogs, descriptors such as LogP (lipophilicity), molecular weight, and various electronic parameters could be correlated with their biological potency. In a QSAR study of benzylidene hydrazine benzamides, descriptors like Log S (solubility) and MR (molar refractivity) were found to be important for their anticancer activity.
The following table presents some key molecular descriptors that would be relevant in a QSAR study of this compound derivatives:
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Physicochemical | LogP, LogS, Molar Refractivity (MR) | Lipophilicity, solubility, and steric effects |
| Topological | Wiener index, Randic index | Molecular branching and connectivity |
| Electronic | Dipole moment, HOMO/LUMO energies | Polarity, reactivity, and electronic interactions |
| Steric | Molecular volume, Surface area | Size and shape of the molecule |
Pre Clinical in Vitro Biological Evaluation Methodologies
Cell-Based Assay Systems for Efficacy Assessment
Cell-based assays are crucial for understanding the biological effects of a compound in a context that mimics a physiological system. These assays utilize cultured cells to evaluate general cytotoxicity and specific mechanisms of action, such as the induction of programmed cell death or the inhibition of cell migration.
Cell Proliferation and Viability Assays (e.g., against cancer cell lines)
Cell proliferation and viability assays are foundational in determining the cytotoxic or cytostatic effects of a compound. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product whose absorbance is quantifiable by spectrophotometry. The intensity of the purple color is directly proportional to the number of living cells.
This methodology is used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell proliferation by 50%. For instance, various novel N-benzylbenzamide derivatives have been synthesized and evaluated for their antiproliferative activities against several cancer cell lines, with some compounds showing significant potency with IC50 values in the nanomolar range. nih.gov Similarly, other studies have used cell viability assays to screen benzimidazole (B57391) derivatives against human breast and lung cancer cell lines. scholarsresearchlibrary.com
Table 1: Example Antiproliferative Activity of a Benzamide (B126) Derivative (Compound 20b) against Various Cancer Cell Lines nih.gov
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HCT-116 | Colon Cancer | 12 |
| A549 | Non-small Cell Lung Cancer | 15 |
| HeLa | Cervical Cancer | 27 |
| HepG2 | Liver Cancer | 18 |
| MCF-7 | Breast Cancer | 20 |
Note: The data presented is for a related N-benzylbenzamide derivative, not N-Benzyl-N-hydroxy-4-methylbenzamide.
Apoptosis Induction and Cell Death Assays
To determine if a compound's antiproliferative effect is due to the induction of programmed cell death, specific apoptosis assays are employed. Apoptosis is a controlled process involving distinct morphological and biochemical hallmarks. thermofisher.com Key methods include:
Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Flow cytometry is then used to detect the fluorescently labeled cells, identifying the apoptotic population. sigmaaldrich.com
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays often use a substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule. For example, substrates containing the DEVD (Asp-Glu-Val-Asp) sequence are specific for caspase-3. nih.gov
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. sigmaaldrich.com The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.
Studies on hydroxybenzamide derivatives have demonstrated their ability to suppress the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase), a protein involved in DNA repair that is cleaved during apoptosis, indicating a potent anti-apoptotic effect in pancreatic β-cells. ovid.com
Wound Healing and Invasion Assays for Cellular Migration Studies
The wound healing, or scratch assay, is a straightforward and widely used method to study collective cell migration in vitro. nih.govmdpi.com This technique mimics aspects of wound repair and can be used to assess a compound's effect on cancer cell invasion and metastasis. The procedure involves growing a confluent monolayer of cells and then creating a cell-free gap, or "scratch," in the monolayer. The cells at the edge of the scratch will then migrate to close the gap. The rate of wound closure is monitored over time using microscopy and can be quantified by measuring the area of the gap. nih.govresearchgate.net This assay provides a valuable method to determine if a compound can either inhibit (e.g., in cancer) or promote (e.g., in tissue regeneration) cell migration. researchgate.net
Colony Formation Assays for Long-Term Cellular Impact
The colony formation or clonogenic assay is an in vitro method to determine the long-term effectiveness of a compound on the reproductive viability of cells. It assesses the ability of a single cell to grow into a colony. Cells are seeded at a low density and treated with the compound of interest for a set period. After treatment, the cells are allowed to grow for 1-3 weeks, after which the resulting colonies are fixed, stained (e.g., with crystal violet), and counted. This assay is particularly useful for evaluating the long-term impact of anticancer agents.
For example, a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally related to this compound, used a colony formation assay to assess their effect on the survival of H1299 non-small cell lung cancer cells. nih.gov The results showed that several compounds markedly inhibited the colony-forming capacity of the cells. nih.gov
Table 2: Effect of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives on Colony Formation in H1299 Cells nih.gov
| Compound | Concentration (µM) | Reduction in Colony Formation (%) |
|---|---|---|
| 48 | 5 | >70 |
| 49 | 5 | >70 |
| 64 | 5 | >70 |
| 69 | 5 | >70 |
| 70 | 5 | >70 |
Note: The data is for related N-benzyl-2-phenylpyrimidin-4-amine derivatives, not this compound.
Biochemical Assays for Enzyme Activity and Inhibition
Biochemical assays are essential for determining if a compound directly interacts with and modulates the activity of a specific enzyme, which is often a primary therapeutic target. These assays are performed in a cell-free system using purified or recombinant enzymes.
Spectrophotometric and Fluorometric Assays for Enzyme Kinetics
Spectrophotometric and fluorometric assays are common methods for monitoring enzyme activity and determining inhibition kinetics. rsc.org These techniques rely on a substrate that, when acted upon by the enzyme, produces a product that either absorbs light at a specific wavelength (spectrophotometry) or emits light upon excitation (fluorometry). nih.govnih.gov The rate of product formation is measured over time to determine the enzyme's reaction velocity.
To evaluate a compound as an enzyme inhibitor, the reaction is run in the presence of varying concentrations of the compound. By measuring the reaction rates at different substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) can be determined, along with the inhibitory constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov
For example, benzamide derivatives have been evaluated as inhibitors of various enzymes, including tyrosinase, using spectrophotometric methods to monitor the formation of dopachrome (B613829) from the substrate L-DOPA. researchgate.netnih.gov Similarly, hydroxamic acids, which share a functional group with this compound, are well-known inhibitors of metalloenzymes like histone deacetylases (HDACs), and their activity is often assessed using fluorometric assays with specific substrates. nih.govacs.org
Table 3: Example of Enzyme Inhibition Data for a Benzamide Derivative against Tyrosinase researchgate.net
| Compound | Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| N'-(benzoyloxy)benzamide | Mushroom Tyrosinase | Not Specified | 2.5 |
| Kojic Acid (Reference) | Mushroom Tyrosinase | Not Specified | 44.6 |
Note: The data presented is for a related benzamide derivative, not this compound.
Insufficient Scientific Data Available for "this compound" to Fulfill Article Request
A comprehensive review of available scientific literature has revealed a significant lack of specific preclinical data for the chemical compound "this compound." Consequently, it is not possible to generate the requested detailed article focusing solely on this compound's biological evaluation methodologies as per the provided outline.
While the broader class of benzamide and hydroxamic acid derivatives has been a subject of research, particularly in the context of histone deacetylase (HDAC) inhibition, specific studies detailing the in vitro biological evaluation of "this compound" are not present in the public domain. The requested article structure, which includes specific subsections on IC50 determination, gene expression profiling, and protein-ligand interaction studies, necessitates access to dedicated research that has not been published for this particular molecule.
General searches for benzamide derivatives indicate their potential as bioactive compounds, with some studies providing IC50 values for structurally related molecules against various enzymes. acs.orgnih.gov For instance, research on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives has shown inhibitory activity against histone deacetylases with IC50 values in the micromolar range. nih.gov However, this information is not directly transferable to "this compound" as small structural changes can significantly alter biological activity.
Furthermore, there is a notable absence of publicly available research on the advanced cellular and molecular biological effects of "this compound." This includes a lack of studies on its impact on gene expression profiles in treated cells and detailed protein-ligand interaction analyses, which are crucial for understanding its mechanism of action at a molecular level.
Future Research Directions and Translational Perspectives
Exploration of Novel Pharmacological Targets for N-Benzyl-N-hydroxy-4-methylbenzamide and its Analogs
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a diverse array of biological targets. While the specific targets of this compound are not yet fully elucidated, research into its analogs provides a roadmap for future investigation.
Novel pharmacological targets for benzamide derivatives currently under investigation include:
Sirtuins (SIRTs) : Certain 3-(benzylsulfonamido)benzamide derivatives have been developed as potent and selective inhibitors of SIRT2, a target implicated in neurodegenerative diseases like Parkinson's and Huntington's disease. nih.govnih.gov The research demonstrated that modifying the benzamide structure could enhance potency and metabolic stability. nih.gov
Histone Deacetylases (HDACs) : Benzamide-based structures are recognized as important anticancer agents through HDAC inhibition. tandfonline.com Studies have revealed key structural requirements for this activity, such as the presence of an amino group and a shorter molecular length, which could guide the design of this compound analogs as potential epigenetic modulators. tandfonline.com
Cytochrome P450 Enzymes (CYPs) : Computational and in-vitro studies have led to the design of benzamide derivatives as selective inhibitors of CYP1B1, an enzyme linked to cancers caused by hormonal imbalances. vensel.org This highlights the potential for developing targeted cancer therapies.
Bacterial Cell Division Proteins (FtsZ) : Benzodioxane-benzamides have been computationally designed and developed as potent inhibitors of the FtsZ protein, a crucial component of the bacterial cell division machinery. mdpi.com This line of inquiry could position benzamide analogs as novel antibacterial agents. mdpi.com
Tyrosinase : In the search for agents to control hyperpigmentation, N'-(benzoyloxy)benzamide, a related derivative, has shown potent tyrosinase inhibitory activity, significantly stronger than the standard kojic acid. researchgate.net
The exploration of these and other targets could uncover novel therapeutic applications for this compound and its related compounds.
Development of Advanced Benzamide Derivatives with Tuned Selectivity and Potency
A central goal in medicinal chemistry is the rational design of derivatives with optimized pharmacological profiles. For the benzamide class, research has identified several strategies to fine-tune selectivity and potency.
Structural Modification : Replacing a sulfonamide moiety with a thioether group in one series of SIRT2 inhibitors led to a two- to three-fold increase in potency and higher selectivity over SIRT1 and SIRT3. nih.gov Similarly, in the development of HDAC inhibitors, it was found that the length of the molecule and the substitutions on the terminal benzene (B151609) rings were critical for activity. tandfonline.com
Target-Specific Design : For 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme involved in hormone-dependent cancers, potent and selective inhibitors were discovered from an N-benzylacetamide series. mdpi.com The development process suggested that extending the inhibitor's length via an amide bond could maintain or slightly reduce activity while allowing for additional interactions within the enzyme's active site. mdpi.com
Structure-Activity Relationship (SAR) Studies : In the discovery of N-benzyl hydroxypyridone carboxamides as antiviral agents against human cytomegalovirus (HCMV), SAR studies identified key pharmacophore features. nih.gov These included the necessity of a 5-OH group, an N-1 benzyl (B1604629) group, and di-halogen substitution on the terminal phenyl ring to confer the optimal antiviral profile. nih.gov
These examples underscore the importance of systematic structural modification and SAR analysis in creating advanced benzamide derivatives with precisely tuned biological activities.
Table 1: Inhibitory Activity of Various Benzamide Derivatives Against Different Targets
| Compound Class | Target | Key Derivative Example | Potency (IC₅₀) | Selectivity |
|---|---|---|---|---|
| 3-(Benzylthio)benzamide Derivatives | SIRT2 | Compound 18 | 2.1 ± 0.1 μM | High selectivity over SIRT1 and SIRT3 |
| Benzamide-based Derivatives | HDAC1 | Compound 7j | 0.28 μM | Potent against HDAC1-3 |
| N'-(Benzoyloxy)benzamide | Tyrosinase | N'-(Benzoyloxy)benzamide | 2.5 μM | Stronger than kojic acid (44.6 μM) researchgate.net |
Integration of High-Throughput Screening and Computational Design in Drug Discovery
Modern drug discovery heavily relies on the synergy between computational modeling and experimental screening to accelerate the identification and optimization of lead compounds. nih.gov
Computational Design : A combined approach of shape and electrostatic-based comparative studies, along with molecular docking, has been successfully used to design selective CYP1B1 inhibitors from a library of benzamide derivatives. vensel.org In another study, molecular modeling techniques including docking, molecular dynamics (MD), and 3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) were applied to a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds to develop potent Rho-associated kinase-1 (ROCK1) inhibitors. peerj.com The computational models helped establish the structure-activity relationship and guided the design of new, more potent compounds. peerj.com
High-Throughput Screening (HTS) : HTS allows for the rapid screening of large collections of molecules for bioactivity and is a cornerstone of modern drug discovery. nih.gov A well-planned HTS approach enables researchers to systematically explore a broad set of variables, quickly identify promising conditions, and abandon less fruitful paths. unchainedlabs.com For benzamide derivatives, HTS can be employed to screen libraries of analogs against a panel of pharmacological targets to identify novel activities.
The integration of these technologies is crucial for efficiently navigating the vast chemical space of benzamide derivatives to discover new therapeutic agents. nih.gov For instance, the development of glucokinase activators from benzamide derivatives has been significantly aided by computational approaches like pharmacophore development and 3D-QSAR to identify the essential features required for activity. nih.gov
Potential Applications as Chemical Probes for Biological System Interrogation
Beyond their therapeutic potential, small molecules with well-defined biological activities can serve as valuable chemical probes. These tools are instrumental in dissecting complex biological pathways and validating new drug targets. The field of organic chemistry is continuously providing new molecules for applications in fluorescence live-cell imaging, single-molecule spectroscopy, and other methods for studying biological systems. acs.org
Given their tunable selectivity and potency, specifically designed benzamide derivatives, including analogs of this compound, could be developed as chemical probes. For example:
A highly selective SIRT2 inhibitor derived from the benzamide scaffold could be used to investigate the specific roles of SIRT2 in neuronal function and neurodegeneration. nih.govnih.gov
A potent and selective HDAC inhibitor could help elucidate the epigenetic mechanisms regulated by specific HDAC isoforms in cancer cells. tandfonline.com
By developing fluorescently labeled or biotinylated versions of these selective benzamide ligands, researchers can visualize target engagement, track protein localization within cells, and identify binding partners, thereby providing deeper insights into cellular biology.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N'-(benzoyloxy)benzamide |
| Kojic acid |
| PF-04937319 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
